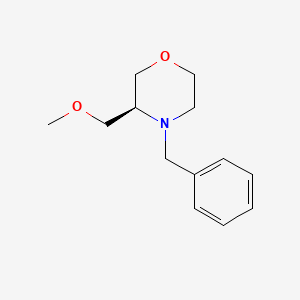

(3S)-4-benzyl-3-(methoxymethyl)morpholine

Description

(3S)-4-Benzyl-3-(methoxymethyl)morpholine (CAS: 218594-75-3) is a chiral morpholine derivative with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.29 g/mol . The compound features a benzyl group at the 4-position and a methoxymethyl substituent at the 3-position of the morpholine ring. Its stereochemistry is defined by the (3S) configuration, which is critical for its interactions in biological systems or asymmetric synthesis.

The morpholine backbone is pharmacologically significant, often contributing to bioavailability and metabolic stability in drug candidates . This compound is synthesized via multistep reactions, with L-tyrosine serving as a common starting material in some protocols, ensuring high enantiomeric purity and yields .

Properties

IUPAC Name |

(3S)-4-benzyl-3-(methoxymethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-10-13-11-16-8-7-14(13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGJTHPEFSOEDH-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1COCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1COCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901231453 | |

| Record name | (3S)-3-(Methoxymethyl)-4-(phenylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218594-75-3 | |

| Record name | (3S)-3-(Methoxymethyl)-4-(phenylmethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218594-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-(Methoxymethyl)-4-(phenylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-benzyl-3-(methoxymethyl)morpholine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as morpholine, benzyl chloride, and methoxymethyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods for (3S)-4-benzyl-3-(methoxymethyl)morpholine may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents may also be used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-benzyl-3-(methoxymethyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced morpholine derivatives.

Substitution: The benzyl and methoxymethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxides, while substitution reactions can produce a variety of functionalized morpholine derivatives.

Scientific Research Applications

(3S)-4-benzyl-3-(methoxymethyl)morpholine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-4-benzyl-3-(methoxymethyl)morpholine involves its interaction with specific molecular targets and pathways. The benzyl and methoxymethyl groups can influence the compound’s binding affinity and selectivity for various receptors and enzymes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (3S)-4-benzyl-3-(methoxymethyl)morpholine, highlighting differences in substituents, physicochemical properties, and biological activities:

Key Observations :

Substituent Effects :

- Methoxymethyl vs. Chloromethyl : The methoxymethyl group in the target compound confers lower electrophilicity and higher metabolic stability compared to the chloromethyl analog, which is more reactive but prone to hydrolysis .

- Benzyl vs. Methoxymethoxybenzyl : The 4-methoxymethoxybenzyl substituent in analogs increases solubility due to the ether linkage, enhancing bioavailability in antimicrobial assays .

The benzyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in antimicrobial studies .

Synthetic Accessibility :

- Compounds derived from L-tyrosine (e.g., (3S)-3-[4-(methoxymethoxy)benzyl]morpholine) achieve high enantiopurity (>99% ee) via stereospecific pathways, whereas chloromethyl analogs require hazardous reagents like thionyl chloride .

Biological Activity

(3S)-4-benzyl-3-(methoxymethyl)morpholine is a morpholine derivative that has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound features a unique structure characterized by a benzyl group and a methoxymethyl substituent, which may influence its interaction with various biological targets.

- Molecular Formula : C12H17NO2

- Structural Features : The compound contains a morpholine ring with substitutions that enhance its reactivity and biological activity.

Biological Activity Overview

Research indicates that morpholine derivatives, including (3S)-4-benzyl-3-(methoxymethyl)morpholine, exhibit significant biological activities. These activities are often linked to their ability to interact with specific enzymes or receptors, modulating their functions. The following sections detail the biological activities observed in studies involving this compound.

Antimicrobial Activity

(3S)-4-benzyl-3-(methoxymethyl)morpholine has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action typically involves inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of (3S)-4-benzyl-3-(methoxymethyl)morpholine against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Preliminary results suggest that it may inhibit the growth of certain fungi, which could be beneficial in treating fungal infections.

The antifungal activity is believed to stem from the compound's ability to disrupt fungal cell membranes or inhibit key enzymes involved in cell wall synthesis.

Anticancer Properties

Emerging research indicates that (3S)-4-benzyl-3-(methoxymethyl)morpholine may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Research Findings

A recent study evaluated the compound's effects on cancer cell lines:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 µM | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 µM | Inhibition of cell proliferation |

Structural Activity Relationship (SAR)

The biological activity of (3S)-4-benzyl-3-(methoxymethyl)morpholine can be attributed to its structural features. The presence of the methoxymethyl group appears to enhance lipophilicity, which may facilitate better membrane permeability and increased interaction with biological targets.

Comparative Analysis with Similar Compounds

To further understand the unique properties of (3S)-4-benzyl-3-(methoxymethyl)morpholine, a comparison with structurally similar morpholine derivatives was conducted:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-2-(Methoxymethyl)morpholine hydrochloride | Methoxymethyl group at position 2 | Different reactivity patterns |

| 4-(2-Chloroethyl)morpholine hydrochloride | Chloroethyl group instead of methoxymethyl | Distinct reactivity |

| (3S)-4-benzyl-3-(trifluoromethyl)morpholine | Trifluoromethyl group at position 3 | Enhanced lipophilicity |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for confirming the structure and stereochemical purity of (3S)-4-benzyl-3-(methoxymethyl)morpholine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the morpholine ring substitution pattern, benzyl group integration, and methoxymethyl orientation. Chiral shift reagents or enantiopure solutes can resolve stereoisomers .

- Infrared Spectroscopy (IR) : Identify characteristic peaks for ether (C-O-C, ~1100 cm) and methoxy (O-CH, ~2850 cm) groups to confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns to distinguish between enantiomers or impurities .

Q. How does the methoxymethyl substituent influence the compound's solubility and reactivity in aqueous systems?

- Methodological Answer :

- The methoxymethyl group enhances hydrophilicity due to its polar ether and methoxy moieties, improving solubility in polar solvents (e.g., water, ethanol) .

- Reactivity is modulated by steric hindrance and electronic effects: the ether oxygen may participate in hydrogen bonding, while the methyl group limits nucleophilic attack at the morpholine nitrogen. Solubility studies should use UV-Vis or HPLC to quantify partitioning coefficients .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during the synthesis of (3S)-4-benzyl-3-(methoxymethyl)morpholine?

- Methodological Answer :

- Chiral Starting Materials : Use enantiopure precursors like (R)-(4-benzyl-3-morpholine)-methanol to control stereochemistry at the C3 position .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in key steps like benzylation or methoxymethylation to minimize racemization .

- Purification Techniques : Silica gel column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers. Monitor purity via chiral HPLC with amylose-based columns .

Q. How can researchers design experiments to analyze the compound's binding interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (K, k, k) under physiological buffer conditions .

- X-ray Crystallography : Co-crystallize the compound with the target enzyme to resolve binding site interactions (e.g., hydrogen bonds with active-site residues). Soak or co-crystallize at 1–5 mM compound concentration .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

Q. What synthetic routes enable the preparation of stereoisomerically pure derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Parallel Synthesis : Introduce diverse substituents (e.g., halogenated benzyl groups) via reductive amination or nucleophilic substitution while retaining the (3S) configuration .

- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) to shield the morpholine nitrogen during methoxymethylation. Deprotect with TFA/CHCl post-functionalization .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids to modify the benzyl group. Optimize Pd catalysts (e.g., Pd(PPh)) and base (KCO) for high yields .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies under uniform conditions (e.g., cell line, incubation time). Use positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .

- Purity Verification : Re-analyze compound batches via HPLC (>98% purity) to rule out impurities as confounding factors .

- Meta-Analysis : Compare datasets across multiple studies (e.g., PubChem BioAssay) to identify trends or outliers. Use statistical tools (e.g., Grubbs' test) to detect anomalous results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.